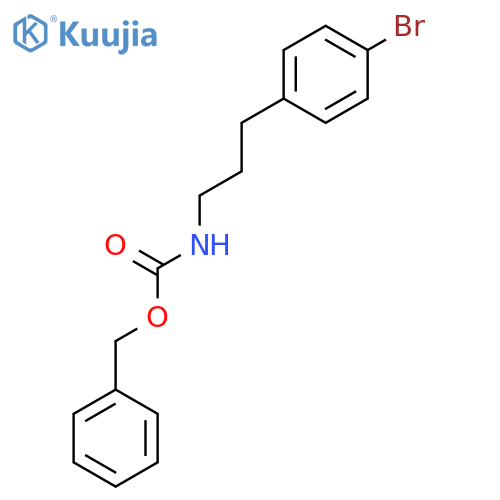Cas no 380608-05-9 (benzyl N-3-(4-bromophenyl)propylcarbamate)

380608-05-9 structure
商品名:benzyl N-3-(4-bromophenyl)propylcarbamate
CAS番号:380608-05-9
MF:C17H18BrNO2
メガワット:348.234323978424
MDL:MFCD31630485
CID:3956927
PubChem ID:22743235
benzyl N-3-(4-bromophenyl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, [3-(4-bromophenyl)propyl]-, phenylmethyl ester
- benzyl N-3-(4-bromophenyl)propylcarbamate
- n-[3-(4-bromophenyl)propyl](phenylmethoxy)carboxamide
- 380608-05-9
- benzyl N-[3-(4-bromophenyl)propyl]carbamate
- NHEYSDPRWPTROG-UHFFFAOYSA-N
- EN300-22883213
- SCHEMBL6565064
-
- MDL: MFCD31630485
- インチ: InChI=1S/C17H18BrNO2/c18-16-10-8-14(9-11-16)7-4-12-19-17(20)21-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20)
- InChIKey: NHEYSDPRWPTROG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 347.05209Da
- どういたいしつりょう: 347.05209Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
benzyl N-3-(4-bromophenyl)propylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22883213-0.1g |
benzyl N-[3-(4-bromophenyl)propyl]carbamate |
380608-05-9 | 95% | 0.1g |
$741.0 | 2024-06-20 | |
| Enamine | EN300-22883213-1.0g |
benzyl N-[3-(4-bromophenyl)propyl]carbamate |
380608-05-9 | 95% | 1.0g |
$842.0 | 2024-06-20 | |
| Enamine | EN300-22883213-0.5g |
benzyl N-[3-(4-bromophenyl)propyl]carbamate |
380608-05-9 | 95% | 0.5g |
$809.0 | 2024-06-20 | |
| Enamine | EN300-22883213-5g |
benzyl N-[3-(4-bromophenyl)propyl]carbamate |
380608-05-9 | 5g |
$2443.0 | 2023-09-15 | ||
| Enamine | EN300-22883213-0.25g |
benzyl N-[3-(4-bromophenyl)propyl]carbamate |
380608-05-9 | 95% | 0.25g |
$774.0 | 2024-06-20 | |
| Enamine | EN300-22883213-2.5g |
benzyl N-[3-(4-bromophenyl)propyl]carbamate |
380608-05-9 | 95% | 2.5g |
$1650.0 | 2024-06-20 | |
| Enamine | EN300-22883213-1g |
benzyl N-[3-(4-bromophenyl)propyl]carbamate |
380608-05-9 | 1g |
$842.0 | 2023-09-15 | ||
| Enamine | EN300-22883213-10g |
benzyl N-[3-(4-bromophenyl)propyl]carbamate |
380608-05-9 | 10g |
$3622.0 | 2023-09-15 | ||
| Enamine | EN300-22883213-10.0g |
benzyl N-[3-(4-bromophenyl)propyl]carbamate |
380608-05-9 | 95% | 10.0g |
$3622.0 | 2024-06-20 | |
| Enamine | EN300-22883213-0.05g |
benzyl N-[3-(4-bromophenyl)propyl]carbamate |
380608-05-9 | 95% | 0.05g |
$707.0 | 2024-06-20 |
benzyl N-3-(4-bromophenyl)propylcarbamate 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
380608-05-9 (benzyl N-3-(4-bromophenyl)propylcarbamate) 関連製品
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
